molecular formula C13H21NO4 B14050281 Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate

Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate

Cat. No.: B14050281
M. Wt: 255.31 g/mol
InChI Key: CQKAZUJTQLQGJW-UHFFFAOYSA-N
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Description

Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate is a chemical compound that features a cyclohexene ring substituted with a methyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate largely depends on its use in specific reactions. For instance, in peptide synthesis, the Boc group serves as a protective group for the amino functionality, preventing unwanted side reactions. The compound’s reactivity is influenced by the electronic and steric effects of the Boc group, which can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohex-3-ene-1-carboxylate: Lacks the Boc-protected amino group.

    5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid: Contains a carboxylic acid instead of a methyl ester.

    tert-Butyl 5-methoxy-1H-indole-1-carboxylate: Features an indole ring instead of a cyclohexene ring.

Uniqueness

Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate is unique due to its combination of a Boc-protected amino group and a cyclohexene ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its versatility in undergoing various chemical transformations and its role as a protective group in peptide synthesis highlight its importance in research and industry .

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5,7,9-10H,6,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKAZUJTQLQGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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